molecular formula C15H15N3O2 B14625539 Methyl 4-((4-(methylamino)phenyl)azo)benzoate CAS No. 58562-37-1

Methyl 4-((4-(methylamino)phenyl)azo)benzoate

Cat. No.: B14625539
CAS No.: 58562-37-1
M. Wt: 269.30 g/mol
InChI Key: DGIAUPIVCBWJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((4-(methylamino)phenyl)azo)benzoate is an organic compound with the molecular formula C15H15N3O2. It is a derivative of benzoic acid and features an azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is often used as a dye intermediate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(methylamino)phenyl)azo)benzoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(methylamino)aniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with methyl 4-aminobenzoate in an alkaline medium to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-(methylamino)phenyl)azo)benzoate undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form azoxy compounds.

    Reduction: The azo group can be reduced to form hydrazo compounds or amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Sodium dithionite or hydrogen in the presence of a catalyst can be used for reduction.

    Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution.

Major Products

    Oxidation: Azoxy compounds.

    Reduction: Hydrazo compounds or amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Methyl 4-((4-(methylamino)phenyl)azo)benzoate has diverse applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of dyes, pigments, and colorants.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in dyeing processes, the azo group forms stable bonds with fabric fibers, imparting color.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-aminobenzoate
  • 4-Methylphenyl benzoate
  • Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-

Uniqueness

Methyl 4-((4-(methylamino)phenyl)azo)benzoate is unique due to its specific azo linkage and the presence of both methylamino and ester functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

58562-37-1

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

methyl 4-[[4-(methylamino)phenyl]diazenyl]benzoate

InChI

InChI=1S/C15H15N3O2/c1-16-12-7-9-14(10-8-12)18-17-13-5-3-11(4-6-13)15(19)20-2/h3-10,16H,1-2H3

InChI Key

DGIAUPIVCBWJHE-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.